An In-depth Technical Guide on the Synthesis and Characterization of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide on the Synthesis and Characterization of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and expected characterization data for the novel compound, 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid. The methodologies presented are based on established and widely-cited procedures for the synthesis of analogous pyrazole derivatives.
Synthetic Pathway
The synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid can be efficiently achieved via a one-pot, three-component reaction. This approach involves the cyclocondensation of phenylhydrazine with a suitable β-ketoester, in this case, ethyl 2-formylpentanoate, followed by the hydrolysis of the resulting ester.
Proposed Synthetic Scheme
A plausible and efficient synthetic route is the reaction of phenylhydrazine with ethyl 2-formylpentanoate to form an intermediate hydrazone, which then undergoes intramolecular cyclization to yield the ethyl ester of the target compound. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.
Caption: Proposed synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of substituted pyrazole carboxylic acids.[1][2]
Synthesis of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate
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To a solution of ethyl 2-formylpentanoate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
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Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Hydrolysis to 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
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Dissolve the purified ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
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Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.
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The resulting precipitate of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Characterization Data
The following table summarizes the expected characterization data for 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, extrapolated from data for structurally similar compounds.[3][4][5][6]
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| Melting Point | Expected to be in the range of 150-200 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5-13.5 (s, 1H, COOH), 8.1-8.3 (s, 1H, pyrazole-H), 7.3-7.6 (m, 5H, Ar-H), 2.8-3.0 (t, 2H, CH₂), 1.6-1.8 (m, 2H, CH₂), 0.9-1.1 (t, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 165-170 (C=O), 140-145 (pyrazole-C), 138-140 (Ar-C), 128-130 (Ar-CH), 125-127 (Ar-CH), 120-125 (Ar-CH), 110-115 (pyrazole-C), 30-35 (CH₂), 20-25 (CH₂), 13-15 (CH₃) |
| IR (KBr, cm⁻¹) | ~3000 (O-H, broad), ~1700 (C=O), ~1600, 1500 (C=C, C=N) |
| Mass Spectrometry (EI) | m/z: 230 (M⁺), 185 (M⁺ - COOH) |
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the fully characterized final product follows a logical progression.
Caption: A logical workflow for the synthesis and characterization of the target molecule.
Potential Biological Significance: A Representative Signaling Pathway
While the specific biological activity of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid is yet to be determined, pyrazole derivatives are known to interact with various biological targets. For instance, some pyrazole-containing compounds have been investigated as inhibitors of the JAK-STAT signaling pathway, which is crucial in inflammation and cancer. The following diagram illustrates a generalized representation of this pathway.
Caption: A generalized JAK-STAT signaling pathway, a potential target for pyrazole derivatives.
References
- 1. rsc.org [rsc.org]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
